molecular formula C12H15BrO2 B13886111 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-

2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-

Cat. No.: B13886111
M. Wt: 271.15 g/mol
InChI Key: CGNZHXBOGPFRDV-UHFFFAOYSA-N
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Description

The compound 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- is a brominated tetrahydropyran (THP) derivative characterized by a phenoxy group substituted with a bromomethyl moiety at the ortho position. THP derivatives are widely utilized as protective groups in organic synthesis due to their stability under acidic and basic conditions . The bromomethyl group introduces reactivity, enabling cross-coupling or nucleophilic substitution reactions, making this compound valuable in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[2-(bromomethyl)phenoxy]oxane

InChI

InChI=1S/C12H15BrO2/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2

InChI Key

CGNZHXBOGPFRDV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- typically involves the following steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of phenol with an appropriate bromomethylating agent, such as bromomethyl methyl ether, under basic conditions to form 2-(bromomethyl)phenol.

    Cyclization: The 2-(bromomethyl)phenol is then reacted with tetrahydropyran in the presence of a strong base like sodium hydride or potassium tert-butoxide to induce cyclization, forming the desired 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of bromomethyl groups on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- depends on the specific application and target. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar THP derivatives differ primarily in the substituent attached to the oxygen atom. Key structural analogs include:

Compound Name Substituent Type Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-[2-(Bromomethyl)phenoxy]tetrahydro-2H-pyran Bromomethylphenoxy C₁₂H₁₅BrO₂ ~287.15* High reactivity for alkylation
2-[(6-Bromohexyl)oxy]tetrahydro-2H-pyran 6-Bromohexyloxy C₁₁H₂₁BrO₂ 293.24 Intermediate in polymer synthesis
2-(2-Bromoethoxy)tetrahydro-2H-pyran 2-Bromoethoxy C₇H₁₃BrO₂ 217.08 Liquid (bp 62–64°C at 0.4 mmHg; density 1.384 g/mL)
2-(9-Decynyloxy)tetrahydro-2H-pyran Alkynyl (9-decynyloxy) C₁₅H₂₆O₂ 238.37 Used in graphene oxide doping
2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran Diynyl (2,5-hexadiynyloxy) C₁₁H₁₄O₂ 178.23 Detected in food products (maize biscuits)

*Estimated based on analogous compounds.

Key Observations :

  • Bromoalkyl vs. Alkynyl Substituents : Bromoalkyl groups (e.g., 6-bromohexyloxy) enhance electrophilicity, favoring nucleophilic substitution, while alkynyl groups (e.g., 9-decynyloxy) enable click chemistry or conjugation .
  • Physical Properties : Longer bromoalkyl chains (e.g., 8-bromooctyloxy in ) increase molecular weight and hydrophobicity (XLogP3 = 4.2) compared to shorter chains (e.g., 2-bromoethoxy, XLogP3 ~1.5) .
  • Applications : Brominated THPs are intermediates in drug synthesis (e.g., estrogen ligands in ), whereas alkynyl derivatives are used in materials science (e.g., graphene doping in ).

Reactivity and Stability

  • Brominated Derivatives: The bromomethylphenoxy group in the target compound is highly reactive toward SN2 substitutions, enabling functionalization at the benzylic position. However, steric hindrance from the THP ring may reduce reactivity compared to linear bromoalkyl-THPs .
  • Alkynyl Derivatives : Alkynyl-THPs exhibit stability under basic conditions but undergo desilylation or cycloaddition reactions when exposed to copper catalysts .

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